Imidazo[1,5-a]pyridin-6-amine - 1508379-00-7

Imidazo[1,5-a]pyridin-6-amine

Catalog Number: EVT-2951022
CAS Number: 1508379-00-7
Molecular Formula: C7H7N3
Molecular Weight: 133.154
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multicomponent Reactions: The Ugi four-component condensation reaction, employed in the synthesis of spiroimidazo[1,5-a]imidazole-5-thiones (or selenones) [], highlights the potential of multicomponent reactions for constructing diverse imidazo[1,5-a]pyridine scaffolds, potentially applicable to Imidazo[1,5-a]pyridin-6-amine.
  • Cyclization Reactions: The synthesis of 5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepin-6-ones from benzoxazepindiones via ring-opening and base-promoted recyclization [] suggests a potential strategy for constructing Imidazo[1,5-a]pyridin-6-amine from appropriate precursors.

Catalysis:

Synthesis Analysis:The synthesis of Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes (ImPy) [] demonstrates the feasibility of generating stable NHCs from the imidazo[1,5-a]pyridine core. This approach could be adapted to synthesize NHC catalysts incorporating the Imidazo[1,5-a]pyridin-6-amine structure.

Applications
  • ALK Inhibitors: The discovery of potent, selective, and brain-penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) inhibitors [] highlights the potential of structurally similar Imidazo[1,5-a]pyridin-6-amine derivatives for developing novel cancer therapies.
  • Src-family kinase p56Lck Inhibitors: Research on anilino 5-azaimidazoquinoxaline analogues as potent p56Lck and T cell proliferation inhibitors [] suggests that Imidazo[1,5-a]pyridin-6-amine derivatives could serve as scaffolds for developing new immunomodulatory agents.
  • MCHR1 Antagonists: The development of 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivatives as melanin-concentrating hormone receptor 1 (MCHR1) antagonists for obesity treatment [] showcases the potential of structurally related Imidazo[1,5-a]pyridin-6-amine derivatives for targeting metabolic disorders.
  • GABAAR Modulators: The identification of a novel imidazodiazepine analogue with antiseizure and antiepileptogenic activity [] highlights the potential of exploring Imidazo[1,5-a]pyridin-6-amine-based structures for developing novel therapeutics for neurological disorders.
  • CRF1 Antagonists: The discovery of a brain-penetrant and orally available CRF1 antagonist with efficacy in animal models of alcoholism [] suggests that Imidazo[1,5-a]pyridin-6-amine derivatives could offer new avenues for treating alcohol dependence and related disorders.
  • Tau Pathology PET Tracers: Research on the discovery of novel PET tracers for imaging aggregated tau in Alzheimer's disease, specifically [11C]RO6924963, [11C]RO6931643, and [18F]RO6958948, [] demonstrates the potential of structurally similar Imidazo[1,5-a]pyridin-6-amine derivatives for developing new diagnostic tools for neurodegenerative diseases.
  • TLR7 Agonists: The study on structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines [] suggests that exploring Imidazo[1,5-a]pyridin-6-amine derivatives could lead to the development of novel immunotherapies targeting TLR7.

Coordination Chemistry:

(6-(1-(5-Fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone

Compound Description: This compound is a potent, selective, and brain-penetrant Anaplastic Lymphoma Kinase (ALK) inhibitor. [] Intraperitoneal administration of this compound significantly reduced phosphorylated-ALK (p-ALK) levels in the mouse hippocampus and prefrontal cortex. [] This suggests potential for studying ALK-mediated brain functions and therapeutic ALK inhibition. []

Relevance: This compound shares a core Imidazo[1,5-a]pyridine structure with the target compound, further substituted with various functional groups. The research highlights a scaffold hopping approach from imidazo[1,2-b]pyridazine to pyrrolo[2,3-b]pyridine, suggesting these frameworks might be structurally related and share biological activity. []

3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP)

Compound Description: MTIP is a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist with promising properties for clinical development as a treatment for alcohol dependence. [] It exhibits subnanomolar affinities for both rat and human CRF1 receptors, as demonstrated by its ability to inhibit 125I-sauvagine binding. [] MTIP demonstrates good oral bioavailability and a favorable pharmacokinetic profile, with a reduced volume of distribution and clearance compared to other CRF1 antagonists. [] Preclinical studies have shown that MTIP effectively reverses anxiety-like behaviors associated with alcohol withdrawal and reduces excessive alcohol self-administration in dependent rats. []

Relevance: Although MTIP belongs to the imidazo[1,2-b]pyridazine class, its structural similarity to Imidazo[1,5-a]pyridin-6-amine lies in the shared imidazo-pyridine core and the presence of various substituents. The research highlights the potential of exploring different heterocyclic frameworks for discovering novel compounds with desired biological activities. []

2-(4-[11C]methoxyphenyl)imidazo[1,2-a]pyridin-7-amine ([11C]RO6924963)

Compound Description: [11C]RO6924963 is a novel PET tracer developed for imaging aggregated tau in Alzheimer's disease. [] It displays high affinity for tau neurofibrillary tangles and excellent selectivity against Aβ plaques. [] The compound exhibits suitable pharmacokinetic and metabolic properties in mice and non-human primates, making it a promising tool for studying tau pathology in vivo. []

Relevance: This compound belongs to the imidazo[1,2-a]pyridine class, closely related to Imidazo[1,5-a]pyridin-6-amine by sharing the core imidazo-pyridine structure. This highlights the versatility of this scaffold in developing diverse molecules with different biological activities. []

N-[11C]methyl-2-(3-methylphenyl)imidazo[1,2-a]pyrimidin-7-amine ([11C]RO6931643)

Compound Description: Similar to [11C]RO6924963, [11C]RO6931643 is another novel PET tracer developed for imaging aggregated tau in Alzheimer's disease. [] It exhibits high affinity for tau neurofibrillary tangles, excellent selectivity against Aβ plaques, and favorable pharmacokinetic and metabolic properties in preclinical studies. [] These characteristics make it a valuable tool for investigating tau pathology and potentially supporting the development of tau-targeted therapies. []

Relevance: Although classified as an imidazo[1,2-a]pyrimidine, [11C]RO6931643 shares structural similarities with Imidazo[1,5-a]pyridin-6-amine through its bicyclic imidazo-pyridine core. This emphasizes the potential of exploring modifications within these heterocyclic systems for discovering new imaging agents. []

[18F]2-(6-Fluoropyridin-3-yl)pyrrolo[2,3-b:4,5-c']dipyridine ([18F]RO6958948)

Compound Description: [18F]RO6958948 is a third novel PET tracer identified for imaging aggregated tau in Alzheimer's disease. [] This compound demonstrates high affinity for tau neurofibrillary tangles, excellent selectivity against Aβ plaques, and appropriate pharmacokinetic and metabolic properties in preclinical models. [] The discovery of [18F]RO6958948 further expands the arsenal of potential PET tracers for studying tau pathology and advancing the development of tau-targeted interventions. []

Relevance: Despite belonging to the pyrrolo[2,3-b:4,5-c']dipyridine class, [18F]RO6958948 shares a structural connection with Imidazo[1,5-a]pyridin-6-amine through its bicyclic nitrogen-containing framework. This suggests that exploring diverse heterocyclic systems containing a pyridine ring could yield novel compounds with valuable properties for imaging tau aggregates. []

1,3-Dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (13a)

Compound Description: Compound 13a emerged as a potent cAMP PDE III inhibitor with in vitro activity in the nanomolar range. [] This discovery arose from the transformation of milrinone, aiming to identify novel compounds with improved inhibitory activity. []

Relevance: This compound, classified as a 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, exhibits structural similarity to Imidazo[1,5-a]pyridin-6-amine through its bicyclic imidazo-pyridine core. This highlights the potential of modifying this core structure and exploring different substitution patterns to modulate biological activity and develop new therapeutic agents. []

5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one (51)

Compound Description: Compound 51 is another potent cAMP PDE III inhibitor with in vitro activity in the nanomolar range, resulting from the exploration of novel chemical structures derived from milrinone. []

Relevance: Although categorized as a thiazolo[4,5-b]pyridin-2(3H)-one, compound 51 shares a structural relationship with Imidazo[1,5-a]pyridin-6-amine due to the presence of a pyridine ring directly connected to another heterocyclic moiety. This highlights the significance of the pyridine ring in designing potent cAMP PDE III inhibitors. []

7-Methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one (22)

Compound Description: Similar to compounds 13a and 51, compound 22 is a potent cAMP PDE III inhibitor with nanomolar activity in vitro, identified during the search for new inhibitors inspired by milrinone. []

Relevance: While classified as a 1,8-naphthyridin-2(1H)-one, compound 22 demonstrates a structural connection to Imidazo[1,5-a]pyridin-6-amine through the presence of a pyridine ring directly linked to another heterocyclic system. This emphasizes the importance of exploring diverse heterocyclic frameworks containing a pyridine ring for discovering novel and potent cAMP PDE III inhibitors. []

N-(2,4-Difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (Compound 1)

Compound Description: This compound served as a starting point for developing potent and selective ALK inhibitors. [] It exhibits moderate ALK inhibitory activity, and its structure provided valuable insights for subsequent optimization efforts, ultimately leading to the discovery of more potent and brain-penetrant analogs. []

Relevance: Compound 1, classified as an imidazo[1,2-b]pyridazine, shares structural features with Imidazo[1,5-a]pyridin-6-amine, particularly the presence of an imidazo-pyridine core and an amine substituent. This highlights the importance of exploring modifications to the core structure and substituent patterns for enhancing potency and selectivity towards specific targets. []

Bis[di(2-pyridyl)methyl]amine (bdpma)

Compound Description: bdpma is a tetrapyridyl ligand used to synthesize various manganese, iron, and cobalt complexes. [] The research focuses on understanding the fragility of benzylic C-H bonds in bdpma during complex formation. []

Relevance: Although not containing an imidazo[1,5-a]pyridine moiety, bdpma's relevance lies in its use as a multidentate ligand capable of coordinating with metal ions. This relates to the potential application of Imidazo[1,5-a]pyridin-6-amine and its derivatives as ligands in coordination chemistry, which could lead to the development of new materials with diverse properties. []

1,3,3-Tris(2-pyridyl)-3H-imidazo[1,5-a]pyridin-4-ium (tpip)

Compound Description: tpip is an oxidative degradation product of bdpma, formed through the oxidation of benzylic C-H bonds. [] It can also function as a ligand in coordination chemistry, forming complexes with transition metals. [] The study highlights the susceptibility of bdpma to oxidative degradation and the formation of new ligands with altered coordination properties. []

Relevance: tpip, classified as an imidazo[1,5-a]pyridinium derivative, directly relates to Imidazo[1,5-a]pyridin-6-amine by sharing the same core imidazo[1,5-a]pyridine structure. This finding emphasizes the potential for modifying the imidazo[1,5-a]pyridine scaffold through oxidation reactions, which could lead to new compounds with distinct properties and potential applications in various fields. []

6-Thioxo-hexahydroindeno[1',2':4,5]imidazo[1,5-a]pyridin-12(6H)-ones

Compound Description: This class of compounds represents a novel scaffold synthesized through an iron-catalyzed multicomponent reaction involving ninhydrin, l-proline, and aryl isothiocyanates. [] The reaction proceeds via an intriguing [, ] oxygen shift mechanism, leading to the formation of diversely substituted hexahydroindeno-imidazo[1,5-a]pyridinones in good to excellent yields. []

Relevance: These compounds, featuring a hexahydroindeno[1',2':4,5]imidazo[1,5-a]pyridin-12(6H)-one framework, are structurally related to Imidazo[1,5-a]pyridin-6-amine through the shared imidazo[1,5-a]pyridine core. The research highlights the versatility of this core structure and its potential for further functionalization, leading to the synthesis of new heterocyclic compounds with potential biological activities. []

(S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700)

Compound Description: BMS-279700 is a potent and orally active p56Lck inhibitor that exhibits excellent in vivo anti-inflammatory activity. [] This compound effectively blocks the production of pro-inflammatory cytokines, such as IL-2 and TNFα, in vivo. [] Its discovery resulted from extensive SAR studies on a series of novel anilino 5-azaimidazoquinoxaline analogs. []

Relevance: BMS-279700, classified as an imidazo[1,5-a]pyrido[3,2-e]pyrazin-6-amine derivative, shares a structural resemblance to Imidazo[1,5-a]pyridin-6-amine through its tricyclic core incorporating an imidazo[1,5-a]pyridine moiety. This highlights the significance of exploring variations in the size and substitution pattern of the heterocyclic core for modulating biological activity and developing novel therapeutics. []

2-(4-ammoniocyclohexyl)-3-(pyridin-2-yl)imidazo[1,5-a]pyridin-2-ium 2-[(2-carboxylatophenyl)disulfanyl]benzoate dihydrate

Compound Description: This compound, characterized by X-ray crystallography, exemplifies an imidazo[1,5-a]pyridinium salt with a complex counterion. [] The study focuses on elucidating its crystal structure, providing insights into the molecular packing and intermolecular interactions within the crystal lattice. []

Relevance: This imidazo[1,5-a]pyridinium salt is structurally related to Imidazo[1,5-a]pyridin-6-amine by sharing the core imidazo[1,5-a]pyridine structure. The presence of a positive charge on the imidazo[1,5-a]pyridine ring in the salt highlights the potential for synthesizing and investigating the properties of charged derivatives of Imidazo[1,5-a]pyridin-6-amine. []

[N-methyl-11C]-3-[(6-dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine ([11C]R121920)

Compound Description: [11C]R121920 is a radiolabeled pyrazolo[1,5-a]pyrimidine derivative designed as a potential PET ligand for imaging CRF1 receptors in vivo. [] It exhibits high selectivity for CRF1 receptors and suitable pharmacokinetic properties for PET imaging. [] The compound was synthesized through a novel palladium-catalyzed Suzuki coupling followed by radiolabeling with [11C]MeOTf. []

Relevance: Although classified as a pyrazolo[1,5-a]pyrimidine, [11C]R121920 shares a structural similarity with Imidazo[1,5-a]pyridin-6-amine due to the presence of a pyridine ring directly attached to another heterocyclic unit. This emphasizes the relevance of exploring various heterocyclic systems containing a pyridine ring for developing new PET ligands targeting different biological targets. []

Properties

CAS Number

1508379-00-7

Product Name

Imidazo[1,5-a]pyridin-6-amine

IUPAC Name

imidazo[1,5-a]pyridin-6-amine

Molecular Formula

C7H7N3

Molecular Weight

133.154

InChI

InChI=1S/C7H7N3/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H,8H2

InChI Key

MAQRZYJEPIQSFZ-UHFFFAOYSA-N

SMILES

C1=CC(=CN2C1=CN=C2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.